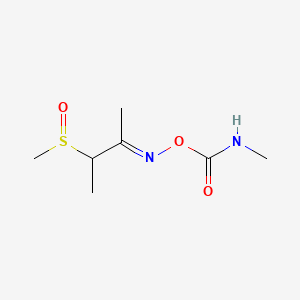

Butocarboxim sulfoxide

CAS No.:

Cat. No.: VC13341596

Molecular Formula: C7H14N2O3S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O3S |

|---|---|

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate |

| Standard InChI | InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ |

| Standard InChI Key | RCTCYOQIGNPQJH-WEVVVXLNSA-N |

| Isomeric SMILES | CC(/C(=N/OC(=O)NC)/C)S(=O)C |

| SMILES | CC(C(=NOC(=O)NC)C)S(=O)C |

| Canonical SMILES | CC(C(=NOC(=O)NC)C)S(=O)C |

Introduction

Chemical Identity and Structural Properties

Butocarboxim sulfoxide belongs to the oxime carbamate class, with the molecular formula C₇H₁₄N₂O₃S and a molecular weight of 206.26 g/mol . Its IUPAC name is 3-(methylsulfinyl)-2-butanone O-[(methylamino)carbonyl]oxime, reflecting its sulfoxide functional group derived from the oxidation of butocarboxim's thioether moiety .

Key Physicochemical Properties

The sulfoxide group enhances polarity compared to the parent compound, influencing its environmental mobility .

Synthesis and Metabolic Pathways

Butocarboxim sulfoxide forms via oxidative metabolism of butocarboxim in biological and environmental systems:

-

Enzymatic Oxidation: Cytochrome P450 enzymes in plants and animals convert butocarboxim to its sulfoxide .

-

Environmental Oxidation: Soil and water exposure to oxygen or UV light induces non-enzymatic oxidation .

Further oxidation yields butocarboxim sulfone, a terminal metabolite with reduced insecticidal activity .

Analytical Detection Methods

Chromatographic Techniques

Modern multiresidue methods employ UHPLC-QTOF-MS/MS and LC-MS/MS for sensitive detection:

| Method | LOD (μg/kg) | LOQ (μg/kg) | Matrix Applicability | Source |

|---|---|---|---|---|

| UHPLC-QTOF (SWATH) | 0.1 | 0.5 | Crops, soil | |

| LC-MS/MS (tMRM) | 0.01 | 0.05 | Food commodities | |

| HPLC-UV | 5.0 | 10.0 | Plant tissues |

Key Advancements:

-

Online Dilution LC-MS/MS: Improves peak symmetry for early-eluting polar analytes (e.g., methamidophos, cyromazine) .

-

Isotopic Resolution: High-resolution MS (42,000 FWHM) separates critical pairs like MGK-264/ametoctradin (Δm/z = 0.02246) .

Immunoassays

A monoclonal antibody-based chemiluminescent assay achieves detection limits of 0.1 μg/kg in agricultural products, enabling rapid field testing .

Environmental Fate and Ecotoxicology

Persistence and Mobility

| Parameter | Value/Behavior | Source |

|---|---|---|

| Soil DT₅₀ | 7–14 days (pH-dependent) | |

| Water Sediment Adsorption | Low (Koc = 50–100 mL/g) | |

| Volatilization | Moderate (Henry's constant = 3.2 × 10⁻⁶ atm·m³/mol) |

Ecotoxicological Impacts

| Organism | LC₅₀/EC₅₀ (mg/L) | Endpoint | Source |

|---|---|---|---|

| Daphnia magna | 0.12 (48h) | Immobilization | |

| Oncorhynchus mykiss | 2.3 (96h) | Mortality | |

| Apis mellifera | 0.008 (contact) | Lethality |

Butocarboxim sulfoxide exhibits 10× higher aquatic toxicity than butocarboxim due to increased bioavailability .

Toxicological Profile

Acute Toxicity (Mammalian)

Chronic Effects

-

Neurotoxicity: Inhibits acetylcholinesterase (AChE) at IC₅₀ = 0.8 μM .

-

Developmental Toxicity: Teratogenic in zebrafish embryos at 5 μg/L .

Regulatory Status and Applications

Global Regulations

| Region | MRL (μg/kg) | Matrix | Source |

|---|---|---|---|

| EU | 10 (default) | All foods | |

| USA | Not registered | — | |

| China | 20 (vegetables) | Leafy greens |

Agricultural Use

Butocarboxim sulfoxide itself lacks insecticidal activity but serves as a regulatory marker for butocarboxim application compliance . Monitoring is critical in:

-

Integrated Pest Management (IPM): Residue tracking in rotational crops .

-

Organic Certification: Detection thresholds ≤2.5 μg/kg in EU-certified produce .

Emerging Research and Challenges

-

Nanoremediation: TiO₂ photocatalysis degrades 98% of butocarboxim sulfoxide in 30 min under UV .

-

Metabolomic Profiling: HRMS libraries now include 504 pesticides, enabling retrospective analysis .

-

Antibody Engineering: Phage-display libraries yield high-affinity binders (Kd = 0.3 nM) for on-site sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume